4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid
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Overview
Description
4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and an anilino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-(tert-butyl)-2-methoxyaniline with succinic anhydride under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form an alcohol.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles like amines or alkoxides.
Major Products
Oxidation: Formation of 4-[5-(tert-butyl)-2-hydroxyanilino]-4-oxobutanoic acid.
Reduction: Formation of 4-[5-(tert-butyl)-2-methoxyanilino]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted anilino derivatives.
Scientific Research Applications
4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxyphenylboronic acid: Shares the tert-butyl and methoxy groups but differs in the presence of a boronic acid group.
Butylated hydroxyanisole (BHA): Contains a tert-butyl group and a methoxy group but lacks the anilino and butanoic acid components.
Uniqueness
4-[5-(tert-butyl)-2-methoxyanilino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(5-tert-butyl-2-methoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)10-5-6-12(20-4)11(9-10)16-13(17)7-8-14(18)19/h5-6,9H,7-8H2,1-4H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXJEUZGJZGHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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